Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Description
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 2-chloropyridin-4-yl substituent on the piperidine nitrogen. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies. Its structure combines a rigid piperidine scaffold with a chloropyridine moiety, which may enhance binding to biological targets through halogen interactions and conformational stability . The tert-butyl carbamate group provides steric protection for the amine, improving synthetic handling and stability during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYZGEZFHFVVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degradation agents. These agents, known as PROTACs, target specific proteins for degradation, altering cellular processes.
Mode of Action
It’s suggested that similar compounds may function as linkers in protacs. These linkers connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
Based on its potential role in protacs, it could be involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, which can influence numerous biochemical pathways depending on the specific proteins targeted.
Result of Action
If it functions as a part of a protac, its action would result in the degradation of specific target proteins. This could lead to alterations in cellular processes, depending on the functions of the degraded proteins.
Biological Activity
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, with the molecular formula C16H24ClN3O2 and a molecular weight of 325.83 g/mol, is a compound of interest in scientific research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a carbamate functional group, and a piperidine ring substituted with a 2-chloropyridine moiety. The structural formula can be represented as follows:
Neuroprotective Effects
Recent investigations into related compounds have shown potential neuroprotective effects against neurodegenerative conditions such as Alzheimer's disease (AD). For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit β-secretase and acetylcholinesterase activity, which are crucial in the pathogenesis of AD. These compounds also showed significant inhibition of amyloid beta aggregation .
Antitumor Activity
While direct studies on this compound are sparse, pyrazole derivatives (related compounds) have been reported to exhibit antitumor activities by inhibiting key pathways such as BRAF(V600E) and EGFR signaling . This suggests that further exploration into this compound could reveal similar properties.
In Vitro Studies
In vitro studies on related carbamate compounds have shown that they can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta peptides. These findings indicate that they may offer protective effects against neurotoxicity associated with Alzheimer's disease .
In Vivo Studies
Although specific in vivo studies on this compound are lacking, research on analogous compounds suggests that they may improve cognitive function in animal models of AD by enhancing synaptic plasticity and reducing neuroinflammation .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent in various conditions, particularly in neuropharmacology due to its piperidine structure. Piperidines are known to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects.
Case Study: Neuropharmacological Effects
Research has demonstrated that derivatives of piperidine can modulate neurotransmitter systems, which may lead to the development of new treatments for neurological disorders such as depression and anxiety. For instance, compounds similar to this compound have shown promise in preclinical models for their ability to enhance serotonin receptor activity, suggesting potential antidepressant properties.
Agrochemical Applications
The chloropyridine component provides herbicidal properties, making this compound suitable for use in agrochemicals. Research into the synthesis of new herbicides has highlighted the importance of such compounds in crop protection strategies.
Case Study: Herbicidal Activity
Studies have indicated that chloropyridine derivatives can inhibit specific enzymes in plants, leading to effective weed control without harming crops. This property can be leveraged to develop selective herbicides that minimize environmental impact while maximizing agricultural productivity.
Synthesis of Novel Compounds
The ability to modify the carbamate group allows chemists to create various derivatives with altered pharmacological profiles. This versatility is crucial for drug discovery processes where slight changes in molecular structure can significantly impact biological activity.
Data Table: Synthetic Pathways and Derivatives
| Derivative Name | Modification | Potential Application |
|---|---|---|
| N-Methyl this compound | Addition of methyl group | Enhanced potency |
| Hydroxy this compound | Hydroxylation | Improved solubility |
Comparison with Similar Compounds
Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Difference : The piperidine nitrogen is acetylated instead of bearing a 2-chloropyridin-4-yl group.
- This compound is synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate, followed by HCl/MeOH deprotection .
- Application : Used in synthesizing kinase inhibitors, where the acetyl group may modulate enzyme binding .
Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
- Structural Difference : Replaces the chloropyridine with a chloro-iodopyrimidine and incorporates a methoxycyclohexyl group.
- Synthesis : Achieved via stereoselective coupling of iodopyrimidine with a methoxycyclohexyl precursor .
Heterocyclic System Modifications
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)methylcarbamate
- Structural Difference : Substitutes chloropyridine with a thiophene-2-carbonyl group.
- Impact : The sulfur atom in thiophene enhances π-π stacking and may improve metabolic stability. The molecular weight (324.45 g/mol) is comparable to the target compound .
- Application : Explored in CNS drug candidates due to thiophene’s ability to cross the blood-brain barrier .
Tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
- Structural Difference: Features a 2-chloronicotinoyl (pyridine-3-carbonyl) group instead of 2-chloropyridin-4-yl.
- Impact: The positional isomerism (3-carbonyl vs. This compound is used in kinase inhibitor research .
Functional Group Additions
Tert-butyl (4-chloropyridin-2-yl)carbamate
Tert-butyl ({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)carbamate
- Structural Difference : Incorporates a dihydrobenzofuran-ethyloxy chain linked to piperidine.
- Impact : The benzofuran moiety enhances aromatic interactions and metabolic stability. UPLC/MS data confirm high purity (>98%), critical for dual α2A/5-HT7 receptor antagonist studies .
Data Table: Key Attributes of Comparable Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituent | Biological Application | Evidence ID |
|---|---|---|---|---|
| Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate | ~324.8* | 2-Chloropyridin-4-yl | Intermediate for kinase inhibitors | [11] |
| Tert-butyl (1-acetylpiperidin-4-yl)carbamate | 228.3 | Acetyl | Kinase inhibitor synthesis | [2] |
| Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)methylcarbamate | 324.45 | Thiophene-2-carbonyl | CNS drug development | [10] |
| Tert-butyl (4-chloropyridin-2-yl)carbamate | 228.7 | 4-Chloropyridin-2-yl | Antimicrobial agents | [5] |
| Tert-butyl ({1-[2-(dihydrobenzofuran)ethyl]piperidin-4-yl}methyl)carbamate | 406.5 | Dihydrobenzofuran-ethyloxy | Dual α2A/5-HT7 antagonist | [8] |
*Calculated based on molecular formula C₁₆H₂₄ClN₃O₂.
Preparation Methods
Step 1: Synthesis of 1-(2-chloropyridin-4-ylmethyl)piperidine
- A common approach involves nucleophilic substitution of a 2-chloropyridin-4-ylmethyl halide (e.g., bromide or chloride) with piperidine or a piperidine derivative.
- This reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile under mild heating to promote substitution without affecting the chloro substituent.
- The reaction conditions are optimized to avoid polysubstitution or ring opening.
Step 2: Protection of the Piperidine Nitrogen with tert-Butyl Carbamate
- The free amine on the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step is usually carried out in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
- The Boc protection stabilizes the amine and facilitates further synthetic manipulations.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-alkylation of piperidine | 2-chloropyridin-4-ylmethyl chloride, base | DMF or Acetonitrile | 50-80 °C | 6-12 hours | 70-85 |
| Boc protection of amine | Di-tert-butyl dicarbonate, triethylamine | CH2Cl2 or THF | 20-25 °C | 2-4 hours | 80-95 |
These conditions are based on typical protocols reported for similar compounds and have been adapted to optimize purity and yield for this specific molecule.
Alternative Synthetic Routes
- Some patents describe the preparation of related carbamate-protected piperidine derivatives via lactone intermediates or sulfonate derivatives, which can be converted into the desired carbamate through nucleophilic substitution and carbamate formation steps.
- Another approach involves the preparation of tert-butyl piperidin-4-ylcarbamate first, followed by acylation or alkylation with 2-chloropyridin-4-ylmethyl halides under controlled conditions.
- Use of activated esters or acid chlorides derived from the pyridine moiety can facilitate coupling with the Boc-protected piperidine amine, improving selectivity and yield.
Analytical Data Supporting Preparation
- NMR Spectroscopy: ^13C NMR data typically show characteristic carbamate carbonyl signals around δ 154-156 ppm and tert-butyl carbons near δ 28-30 ppm. Aromatic carbons of the chloropyridine ring appear between δ 120-150 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 325.83 g/mol confirm the compound’s identity.
- Chromatography: Purity is assessed by HPLC or TLC, ensuring the absence of unreacted starting materials or side products.
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Starting Materials | Piperidine or Boc-protected piperidine, 2-chloropyridin-4-ylmethyl halide |
| Key Reactions | N-alkylation, Boc protection |
| Solvents | DMF, acetonitrile, CH2Cl2, THF |
| Temperature Range | 20 °C to 80 °C |
| Reaction Time | 2 to 12 hours |
| Typical Yields | 70-95% |
| Analytical Techniques | ^13C NMR, Mass Spectrometry, HPLC/TLC |
Research Findings and Optimization Notes
- Optimization of temperature and solvent polarity is critical to maximize yield and minimize side reactions, especially to preserve the chloro substituent on the pyridine ring which is sensitive to nucleophilic displacement.
- Use of mild bases and controlled addition rates during alkylation helps avoid over-alkylation or polymerization.
- The Boc protection step is generally high yielding and straightforward but requires anhydrous conditions to prevent carbamate hydrolysis.
- The compound serves as an important intermediate for further functionalization in medicinal chemistry, particularly due to the reactive chloro substituent enabling further substitution reactions.
Q & A
What are the optimal synthetic routes for Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a 2-chloropyridine moiety. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl carbamate-protected piperidine intermediates with 2-chloro-4-halopyridines under Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₂Cl₂) .
- Protection/deprotection strategies : Using Boc (tert-butoxycarbonyl) groups to protect amine functionalities during multi-step syntheses .
- Optimization : Adjusting solvent polarity (e.g., THF or DCM), temperature (20–65°C), and catalysts (e.g., CuI for Sonogashira couplings) to improve yields. For example, demonstrates a 78% yield using NaBH(OAc)₃ for reductive amination .
How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?
Basic Research Question
Methodological Answer:
- NMR spectroscopy : ¹H NMR (CDCl₃) typically shows peaks for the tert-butyl group at δ 1.36–1.48 ppm (9H, s), piperidine protons at δ 1.21–3.60 ppm, and aromatic pyridine signals at δ 7.13–8.22 ppm .
- Mass spectrometry (MS) : ESI-MS often confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 339.00 for analogous compounds) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, as noted in .
How should researchers address contradictions in spectral data or reaction yields during scale-up?
Advanced Research Question
Methodological Answer:
- Data validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw predictions) and compare with literature (e.g., ’s ¹H NMR for structurally similar compounds) .
- Yield optimization : Investigate side reactions (e.g., dehalogenation in Pd-catalyzed steps) using LC-MS to track intermediates. For scale-up, ensure inert conditions (N₂ atmosphere) and controlled reagent addition to minimize exothermic side reactions .
- Batch analysis : Use statistical tools (e.g., Design of Experiments) to identify critical parameters like temperature or catalyst loading .
What strategies are effective for studying the biological activity of this compound, particularly in drug discovery contexts?
Advanced Research Question
Methodological Answer:
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to GPCRs or kinases, as suggested by ’s focus on GPCR-targeted analogs .
- In vitro assays : Screen for cytotoxicity (MTT assay) and receptor inhibition (e.g., cAMP modulation for GPCRs). highlights PROTAC applications, where activity depends on ternary complex formation with E3 ligases .
- Metabolic stability : Assess liver microsome stability (e.g., rat hepatocytes) to guide structural modifications (e.g., replacing labile esters with carbamates) .
How can stability issues during storage or experimental handling be mitigated?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group. recommends avoiding humidity and strong oxidizers .
- Handling protocols : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions with NaBH(OAc)₃) .
- Stability assays : Monitor degradation via TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
What advanced techniques resolve stereochemical challenges in derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers, as seen in ’s synthesis of (1R,4R)-configured analogs .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., tert-butyl carbamate derivatives) .
- Dynamic NMR : Analyze restricted rotation in piperidine rings to assign axial/equatorial substituents .
How can researchers design SAR (Structure-Activity Relationship) studies for this compound?
Advanced Research Question
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents on the pyridine (e.g., 3-nitro vs. 4-chloro) or piperidine (e.g., methyl vs. ethyl carbamates) to assess steric/electronic effects .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding groups (e.g., carbamate carbonyl) .
- Data integration : Combine in vitro activity (IC₅₀) with computational descriptors (e.g., logP, polar surface area) using QSAR models .
What are the best practices for troubleshooting low yields in multi-step syntheses?
Methodological Answer:
- Intermediate purification : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradients) after each step, as shown in ’s 3-step synthesis .
- Catalyst screening : Test alternatives to Pd(PPh₃)₂Cl₂ (e.g., Pd(OAc)₂ with XPhos ligands) for improved coupling efficiency .
- Quenching protocols : For air-sensitive reactions (e.g., Grignard additions), use degassed solvents and rapid filtration to isolate products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
